

# 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride chemical structure

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## Compound of Interest

Compound Name: 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride

Cat. No.: B1422382

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An In-Depth Technical Guide to **1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride**

## Foreword

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—modulating aqueous solubility, acting as a versatile synthetic handle, and providing a rigid conformational anchor—make it an invaluable tool for drug development professionals.[3][4] When combined with other pharmacologically relevant functional groups, such as the sulfone moiety, the resulting structures present compelling opportunities for novel molecular design. The sulfone group, a stable and strongly electron-withdrawing entity, is itself a key component in numerous therapeutics, often serving as a rigid linker or a hydrogen bond acceptor.[5][6]

This technical guide provides a comprehensive overview of **1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride**, a molecule that synergistically combines these two critical pharmacophores. As a bifunctional building block, it offers a reactive secondary amine on the piperazine ring for further derivatization and a chemically robust alkylsulfonyl chain. This document is intended for researchers, chemists, and drug development scientists, offering a deep dive into the compound's structure, a robust and logical synthetic pathway, detailed analytical protocols for characterization, and insights into its

potential applications. The methodologies described herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and high fidelity.

## Physicochemical and Structural Properties

**1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride** is the stable, crystalline salt form of the parent free base. The dihydrochloride salt form enhances stability and aqueous solubility, making it more suitable for handling, formulation, and biological screening.[\[7\]](#)

## Chemical Structure

The molecule consists of a piperazine ring N-alkylated with a 3-(methylsulfonyl)propyl group. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated.

Caption: Chemical structure of **1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride**.

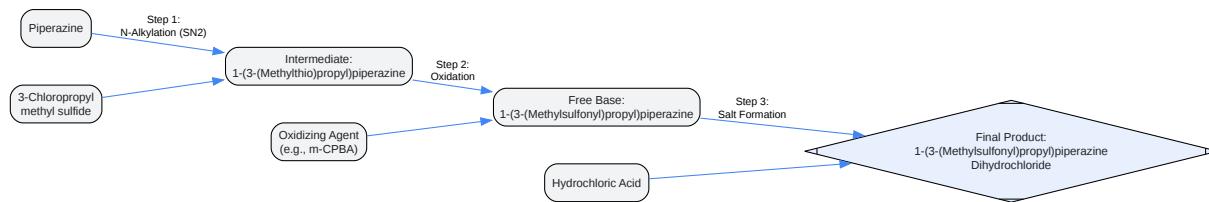
## Physicochemical Data Summary

The following table summarizes the key properties of the compound.

Property	Value	Source
CAS Number	939983-66-1	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	279.23 g/mol	<a href="#">[6]</a>
Appearance	White to off-white solid (predicted)	N/A
Solubility	Soluble in water, methanol (predicted)	N/A
SMILES	O=S(CCCN1CCNCC1)(C)=O. [H]Cl.[H]Cl	<a href="#">[8]</a>

## Proposed Synthetic Pathway and Rationale

The synthesis of **1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride** is most logically achieved via a three-step sequence. This pathway is designed for efficiency, scalability, and control over product purity. The core logic is to first construct the C-S bond and the piperazine C-N bond via a stable thioether intermediate, followed by a robust oxidation to the desired sulfone, and concluding with the formation of the stable dihydrochloride salt.



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Caption: Proposed three-step synthetic workflow.

## Step 1: Synthesis of **1-(3-(Methylthio)propyl)piperazine (Thioether Intermediate)**

**Causality:** The initial step involves a nucleophilic substitution (SN2) reaction. Piperazine, with its two secondary amine nitrogens, is a potent nucleophile. However, to favor mono-alkylation and prevent the formation of the N,N'-dialkylated byproduct, it is crucial to use a large excess of piperazine. This statistical control ensures that the electrophile, 3-chloropropyl methyl sulfide, is more likely to react with an un-substituted piperazine molecule than one that has already been alkylated.<sup>[9]</sup>

**Protocol:**

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 equivalents) and a suitable solvent such as acetonitrile or ethanol.

- Reagent Addition: While stirring, add 3-chloropropyl methyl sulfide (1.0 equivalent) dropwise to the piperazine solution at room temperature.
- Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Workup:
  - Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
  - Add water to the residue, followed by extraction with an organic solvent like dichloromethane or ethyl acetate (3x).
  - The excess piperazine, being highly water-soluble, will remain in the aqueous phase.
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude thioether intermediate as an oil. Purification can be achieved via column chromatography if necessary.

## Step 2: Oxidation of Thioether to 1-(3-(Methylsulfonyl)propyl)piperazine (Free Base)

Causality: The conversion of the thioether to a sulfone is a standard oxidation reaction.[\[10\]](#) The choice of oxidant is critical. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and selective choice, as it effectively oxidizes sulfides to sulfones under mild conditions. Using approximately 2.2 equivalents of m-CPBA ensures the complete conversion from the thioether, through the intermediate sulfoxide, to the final sulfone without significant side reactions. Dichloromethane is an excellent solvent as it is relatively inert and solubilizes both the substrate and the oxidant.

### Protocol:

- Setup: Dissolve the crude 1-(3-(methylthio)propyl)piperazine (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

- Oxidant Addition: Cool the solution to 0 °C. Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.
- Workup:
  - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
  - Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
  - Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
  - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfone free base.

## Step 3: Formation of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

Causality: The final step is the conversion of the basic free base into its dihydrochloride salt. This is an acid-base reaction. The salt form is typically a stable, non-hygroscopic, crystalline solid that is easier to handle, weigh, and store than the often-oily free base. Using a solution of HCl in a solvent like isopropanol or diethyl ether allows for the controlled precipitation of the salt, ensuring high purity.

### Protocol:

- Setup: Dissolve the crude sulfone free base from Step 2 in a minimal amount of isopropanol.
- Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of HCl in isopropanol or diethyl ether dropwise with stirring until the solution becomes acidic (check with pH paper). A white precipitate should form immediately.

- Crystallization: Continue stirring the suspension in the ice bath for 1-2 hours to ensure complete precipitation.
- Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.
- Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

## Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Below are the predicted chemical shifts ( $\delta$ ) and multiplicities for the target compound based on spectral data of analogous structures such as 1-acetylpirperazine and various alkyl sulfones.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Predicted  $^1\text{H}$  NMR (400 MHz,  $\text{D}_2\text{O}$ ):

- $\delta \sim 3.80\text{-}3.60$  (m, 8H): Broad multiplet corresponding to the eight protons on the piperazine ring (C2, C3, C5, C6-H). The protonation of the nitrogens causes a significant downfield shift and often leads to complex, broadened signals.
- $\delta \sim 3.55$  (t,  $J \approx 7.5$  Hz, 2H): Triplet for the methylene protons adjacent to the piperazine nitrogen (C1'-H).
- $\delta \sim 3.30$  (t,  $J \approx 7.5$  Hz, 2H): Triplet for the methylene protons adjacent to the sulfonyl group (C3'-H).
- $\delta \sim 3.15$  (s, 3H): Sharp singlet for the methyl protons of the sulfonyl group (C1"-H).
- $\delta \sim 2.30$  (quint,  $J \approx 7.5$  Hz, 2H): Quintet (or multiplet) for the central methylene protons of the propyl chain (C2'-H).

Predicted  $^{13}\text{C}$  NMR (101 MHz,  $\text{D}_2\text{O}$ ):

- $\delta \sim 53.0$ : Methylene carbon adjacent to the sulfonyl group (C3').
- $\delta \sim 51.5$ : Methylene carbon adjacent to the piperazine nitrogen (C1').
- $\delta \sim 48.5$ : Piperazine ring carbons (C2, C3, C5, C6). Due to symmetry and protonation, these may appear as one or two distinct signals.
- $\delta \sim 43.0$ : Methyl carbon of the sulfonyl group (C1'').
- $\delta \sim 22.0$ : Central methylene carbon of the propyl chain (C2').

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

- Expected  $[M+H]^+$  for Free Base: For the free base ( $C_8H_{18}N_2O_2S$ ), the expected exact mass for the protonated molecular ion  $[M+H]^+$  would be approximately m/z 207.12.
- Key Fragmentation Pattern: A characteristic fragmentation would be the cleavage of the C-N bond, leading to a prominent fragment corresponding to the protonated piperazine ring (m/z 87.09) and fragments related to the sulfonylpropyl side chain.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of the final compound.

Protocol:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV wavelength is necessary).
- Sample Preparation: Dissolve the compound in water or a water/acetonitrile mixture to a concentration of ~1 mg/mL.
- Acceptance Criteria: Purity should be  $\geq 95\%$  by peak area normalization for typical research applications.

## Safety, Handling, and Storage

4.1 Hazard Identification: While specific toxicological data for this compound is not available, its components suggest potential hazards. Piperazine dihydrochloride is known to be a skin and eye irritant and may cause respiratory tract irritation.[14] Organosulfur compounds should be handled with care.

- Skin/Eye Contact: Causes irritation. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[15]
- Inhalation: Dust or aerosols may irritate the respiratory system. Handle in a well-ventilated area or a fume hood.[2]
- Ingestion: May be harmful if swallowed.

### 4.2 Handling:

- Use standard laboratory PPE: lab coat, safety glasses with side shields, and nitrile gloves.
- Avoid generating dust.
- In case of accidental contact, flush eyes or skin with copious amounts of water for at least 15 minutes.[16]

### 4.3 Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.

- The dihydrochloride salt is expected to be hygroscopic; protect from moisture.

## Potential Applications and Future Directions

**1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride** is a valuable building block for drug discovery programs. The secondary amine of the piperazine ring serves as a nucleophilic handle for diversification. It can be readily functionalized via reactions such as:

- Reductive Amination: Reaction with aldehydes or ketones to introduce a wide array of substituents.
- Amide Bond Formation: Acylation with acid chlorides or carboxylic acids.
- SNAr Reactions: Coupling with activated aryl halides.

The presence of the alkyl sulfone moiety imparts polarity and hydrogen bond accepting capability, which can be crucial for modulating pharmacokinetic properties and target binding affinity. Given the prevalence of piperazine-sulfone combinations in bioactive molecules, this compound represents a readily available starting point for generating libraries of novel compounds for screening against various biological targets, including kinases, GPCRs, and ion channels.<sup>[17]</sup>

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